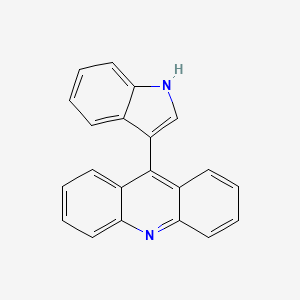![molecular formula C17H18ClN3O4 B1229332 1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Structural Analysis
- Molecular Modeling and NMR Analysis : A study conducted a detailed molecular modeling and Nuclear Magnetic Resonance (NMR) analysis on chromene derivatives, including 1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione. The compounds were synthesized and their three-dimensional structures, along with precise chemical shifts, were obtained. These compounds, through further docking and molecular dynamic studies, were suggested as potential leads for the development of new anticancer drugs. The analysis pointed to the most stable stereoisomers of each compound and suggested that they may act as DNA intercalators (Santana et al., 2020).
Synthesis and Structural Characterization
Polymorphic Structural Characterization : A study highlighted the polymorphic nature of a compound structurally similar to 1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione, focusing on its hydrogen-bonding motifs and distinct one-dimensional motifs such as tape and ladder, differing from previously reported ribbon chain motifs (Gelbrich et al., 2007).
Crystallographic Analysis of Similar Structures : Another study performed crystallographic analysis on similar compounds, detailing the molecular interactions, hydrogen bonding patterns, and the role of these interactions in the stability and formation of crystal structures (Silva et al., 2005).
Spectroscopy and Quantum Mechanical Study
- Vibrational Spectroscopic and Quantum Study : A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of a compound closely related to 1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione was conducted. This study compared experimental results with theoretical data and discussed the molecular electrostatic potential, HOMO-LUMO energies, and the biological activity of the compound, hinting at its antidepressant properties (Kuruvilla et al., 2018).
Synthesis and Anticancer Potential
- Synthesis and Anticancer Research : A study synthesized diazinane and aryl moieties with vinylamine linkers, incorporating structural variations to investigate their potential as anti-glioblastoma agents. The study emphasized the synthesis process, molecular properties, and showed promising drug candidate properties for one of the synthesized molecules, indicating its potential for crossing the blood-brain barrier and its cytotoxic effects on tumor cells (Pianovich et al., 2017).
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
Molekularformel |
C17H18ClN3O4 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-6-hydroxy-5-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18ClN3O4/c1-10(19-9-13-3-2-8-25-13)14-15(22)20-17(24)21(16(14)23)12-6-4-11(18)5-7-12/h4-7,13,23H,2-3,8-9H2,1H3,(H,20,22,24) |
InChI-Schlüssel |
XNFZJSUSTBGAKC-UHFFFAOYSA-N |
SMILES |
CC(=NCC1CCCO1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CC(=NCC1CCCO1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)